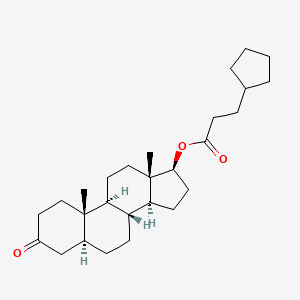
Stanolone cyclopentylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stanolone cyclopentylpropionate: is a synthetic derivative of dihydrotestosterone (DHT), a potent androgenic steroid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with dihydrotestosterone (DHT) as the starting material.
Esterification Reaction: The cyclopentylpropionic acid is reacted with DHT under acidic conditions to form the ester bond.
Purification: The product is then purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using reactors and continuous flow systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the steroid backbone, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often leading to different functional groups.
Substitution Products: Halogenated or azido derivatives of the compound.
Scientific Research Applications
Chemistry: Stanolone cyclopentylpropionate is used as a chemical intermediate in the synthesis of other steroid compounds. Biology: It is used in biological studies to investigate the role of androgens in various physiological processes. Medicine: Industry: Used in the development of new pharmaceuticals and as a research tool in steroid chemistry.
Molecular Targets and Pathways:
Androgen Receptors: this compound binds to androgen receptors, exerting its effects through the modulation of gene expression.
Pathways: It influences pathways related to muscle growth, hair growth, and other androgen-responsive processes.
Comparison with Similar Compounds
Testosterone: The parent compound from which stanolone cyclopentylpropionate is derived.
Dihydrotestosterone (DHT): A closely related androgenic steroid.
Other Steroid Esters: Various esters of testosterone and DHT used in medical and research applications.
Uniqueness: this compound is unique due to its specific ester group, which affects its solubility, stability, and biological activity compared to other similar compounds.
Properties
CAS No. |
2381-64-8 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
WNURNPRHPSROBT-FRXWOFFRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















